1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-
Description
1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- (CAS: Not explicitly provided in evidence) is a fluorinated α,β-unsaturated ketone with a unique combination of functional groups: an amino group at position 1, a phenyl substituent on the same carbon, and a trifluoromethyl group at position 4. This structure confers distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group introduces nucleophilic reactivity .
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6- |
InChI Key |
PRDFATFVFRBFGR-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Halide-Alkene Reaction Followed by Amination (Two-Step Process)
This method, supported by patent literature, involves two main stages:
| Step | Reaction Description | Chemical Equation (Simplified) |
|---|---|---|
| 1 | Reaction of trifluoroacetyl halide (CF3COHal) with an alkene derivative (CH2=CHOR1) in the presence of a base to form 4-alkoxy-1,1,1-trifluoro-3-buten-2-one | CF3COHal + CH2=CHOR1 → CF3CO-CH=CH-OR1 + HHal |
| 2 | Amination of the 4-alkoxy intermediate with ammonia to yield 4-amino-1,1,1-trifluoro-3-buten-2-one | CF3CO-CH=CH-OR1 + NH3 → CF3CO-CH=CH-NH2 + R1OH |
- Stage 1: The trifluoroacetyl halide (where Hal = Cl, Br, etc.) reacts with an alkene bearing an alkoxy substituent (R1 = alkyl group) under basic conditions. This reaction proceeds via nucleophilic substitution to form the alkoxy-substituted trifluoromethylated butenone intermediate.
- Stage 2: The alkoxy group is then displaced by ammonia to introduce the amino group, yielding the target compound.
This process is advantageous due to its mild reaction conditions, relatively high yields, and limited number of steps.
Method 2: Direct Reaction of Trifluoromethyl Ketones with Amines
An alternative synthetic approach involves the direct condensation of trifluoromethyl ketones with amines:
- The trifluoromethyl ketone undergoes nucleophilic attack by the amine, forming an imine intermediate.
- Subsequent hydrolysis or rearrangement steps yield the amino-substituted butenone compound.
This method is useful for synthesizing various amino-substituted trifluoromethyl ketones and can be tailored by selecting different amines and reaction conditions. Control of reaction parameters is critical to favor the desired product and minimize side reactions.
Analysis and Comparison of Preparation Methods
| Feature | Halide-Alkene + Amination Method | Direct Ketone-Amine Reaction |
|---|---|---|
| Number of Steps | Two-step process | One-step or multi-step depending on conditions |
| Reaction Conditions | Mild, base-mediated | Requires careful control to avoid side reactions |
| Yield | Generally good yields reported | Variable, dependent on amine and ketone substrates |
| Scalability | Suitable for scale-up due to simplicity | Potentially less scalable due to sensitivity |
| Selectivity | High selectivity for trifluoromethylated amino product | Moderate, risk of side products |
| Equipment and Safety | Requires handling of halides and bases | Requires handling of reactive amines and ketones |
Experimental Considerations
- Bases: Common bases used include tertiary amines or alkali metal carbonates to facilitate the halide-alkene reaction.
- Solvents: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reactivity and solubility.
- Temperature: Mild temperatures (room temperature to 50°C) are typically sufficient, avoiding decomposition.
- Purification: Products are purified via standard chromatographic techniques or recrystallization.
Summary Table of Preparation Methods
| Method ID | Starting Materials | Key Reagents | Conditions | Product Yield | Notes |
|---|---|---|---|---|---|
| Method 1 | Trifluoroacetyl halide + alkene (CH2=CHOR1) | Base, Ammonia | Mild, base presence | High | Mild, efficient, patent-supported |
| Method 2 | Trifluoromethyl ketone + amine | Amine, solvent | Controlled conditions | Moderate | Direct, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The amino group's position (C1 vs. C3) significantly alters electronic effects. The C1-amino group in the target compound creates a sterically hindered quaternary carbon, reducing nucleophilicity compared to C3-substituted analogs .
- Trifluoromethyl vs. Difluoro : The CF₃ group in the target compound enhances electron-withdrawing effects compared to CF₂ in cyclohexane derivatives, increasing ketone electrophilicity .
- Backbone Flexibility: Cyclohexane-based fluorinated amines (e.g., ) exhibit conformational rigidity, whereas the butenone backbone allows for planar α,β-unsaturated reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
